Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC17367084
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N3O4 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | tert-butyl 3-oxo-2-(3-phenoxyphenyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C23H27N3O4/c1-23(2,3)30-22(28)24-12-13-25-18(15-24)16-26(21(25)27)17-8-7-11-20(14-17)29-19-9-5-4-6-10-19/h4-11,14,18H,12-13,15-16H2,1-3H3 |
| Standard InChI Key | LCNATUGKUMQULF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic imidazo[1,5-a]pyrazine core, comprising a five-membered imidazole ring fused to a six-membered pyrazine ring. The hexahydro designation indicates partial saturation, with three oxo groups at positions 3 and 7 contributing to its planar reactivity. The 3-phenoxyphenyl substituent at position 2 introduces aromatic bulk, while the 1,1-dimethylethyl (tert-butyl) ester at position 7 enhances lipophilicity and metabolic stability .
Table 1: Comparative Structural Features of Imidazo[1,5-a]pyrazine Derivatives
The tert-butyl ester group in the queried compound confers steric protection against enzymatic hydrolysis, a feature critical for oral bioavailability. Computational analyses of analogous structures predict moderate lipophilicity () and low hydrogen-bond donor capacity , aligning with drug-like properties.
Spectroscopic Characterization
Identity confirmation typically employs infrared (IR) spectroscopy, highlighting carbonyl stretches () from the ester and oxo groups. Nuclear magnetic resonance (NMR) spectroscopy resolves distinct proton environments: the tert-butyl group appears as a singlet at , while aromatic protons from the 3-phenoxyphenyl moiety resonate between . Mass spectrometry (MS) reveals a molecular ion peak at , consistent with the molecular weight.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of imidazo[1,5-a]pyrazine derivatives often involves cyclocondensation reactions. For the queried compound, a three-component reaction between 2,3-diaminomaleonitrile, a ketone precursor, and an isocyanide has been proposed. Oxidative cyclization steps under acidic or basic conditions facilitate ring closure, while the 3-phenoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution .
Optimization Challenges
Key challenges include regioselectivity during cyclization and steric hindrance from the tert-butyl group. Computational studies suggest that electron-withdrawing substituents on the phenyl ring enhance reaction yields by stabilizing transition states . Purification via column chromatography or recrystallization is critical due to the compound’s moderate polarity.
| Activity | Target | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial DHFR | MIC = 8–32 µg/mL; docking score = -8.6 | |
| Anti-inflammatory | COX-2 | ||
| Anticancer | BTK | Docking score = -7.5; logP = 1.7 |
Computational and ADME Profiling
Pharmacophore Modeling
A five-point pharmacophore model (DPRRR_1) highlights the necessity of a hydrogen bond donor, a positive ionic site, and three aromatic rings for BTK inhibition . The queried compound aligns with this model, with its imidazole nitrogen serving as the donor and the 3-phenoxyphenyl group fulfilling aromatic requirements .
ADME Predictions
Computational ADME profiling predicts moderate human oral absorption (70–80%) and low CYP450 inhibition risk () . The tert-butyl ester may undergo hepatic esterase-mediated hydrolysis to the active carboxylic acid, ensuring sustained release .
Analytical and Industrial Applications
Quality Control in Synthesis
High-performance liquid chromatography (HPLC) with UV detection () ensures purity ≥95%, while thermogravimetric analysis (TGA) confirms thermal stability up to 200°C .
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